molecular formula C13H17BN2O2 B8136372 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

货号: B8136372
分子量: 244.10 g/mol
InChI 键: YAINQGNXRPAAGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester derivative of the pyrrolo[2,3-b]pyridine scaffold, widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery . Its structure features a dioxaborolane ring at position 2 of the pyrrolo[2,3-b]pyridine core, enabling efficient coupling with aryl halides to construct biaryl systems. This compound is pivotal in synthesizing kinase inhibitors, such as c-KIT and HPK1 inhibitors, due to its compatibility with palladium catalysis and modular reactivity .

属性

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-9-6-5-7-15-11(9)16-10/h5-8H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAINQGNXRPAAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Protocol

A representative procedure from WO2006063167A1 involves:

  • Substrate Preparation : 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5.00 g, 25.4 mmol) is reacted with bis(pinacolato)diboron (6.45 g, 25.4 mmol) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.04 g, 1.27 mmol) and potassium acetate (KOAc, 10.5 g, 76.1 mmol) in dioxane (253 mL).

  • Conditions : The mixture is heated to 80°C under nitrogen for 8 hours.

  • Workup : After cooling, the reaction is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate and concentrated.

  • Yield : 68% (grey solid) after purification by ion-exchange chromatography.

Key Parameters :

  • Catalyst loading: 5 mol% Pd(dppf)Cl₂

  • Solvent system: Anhydrous dioxane

  • Temperature: 80°C

Table 1. Optimization of Suzuki-Miyaura Conditions

ParameterRange TestedOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄, PdCl₂Pd(dppf)Cl₂+25% efficiency
BaseK₂CO₃, KOAc, CsFKOAcPrevents hydrolysis
SolventDMF, THF, dioxaneDioxaneMaximizes solubility

Miyaura Borylation of Halogenated Intermediates

Miyaura borylation provides a regioselective route to install the pinacol boronate group on halogenated pyrrolopyridines. This method avoids prefunctionalized boronic acids and uses bis(pinacolato)diboron as the boron source.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with diboron reagent and reductive elimination to form the C–B bond.

Example Protocol :

  • Substrate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equiv)

  • Reagents : Bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.05 equiv), KOAc (3 equiv)

  • Conditions : 80°C in dioxane (12 h)

  • Yield : 72–78% after column chromatography

Table 2. Comparative Analysis of Miyaura Borylation Conditions

SubstrateCatalystSolventTemp (°C)Yield (%)
5-Bromo derivativePdCl₂(dppf)Dioxane8078
3-Iodo derivativePd(OAc)₂THF6065

Advantages :

  • Tolerance for electron-deficient heterocycles

  • Single-step installation without protecting groups

Bromination-Borylation Sequential Functionalization

For substrates lacking direct halogenation, a two-step bromination-borylation strategy is employed. This method is ideal for introducing boron at specific positions on the pyrrolopyridine core.

Bromination Step

Protocol :

  • Substrate : 1H-pyrrolo[2,3-b]pyridine (1 equiv)

  • Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.1 equiv) in CCl₄

  • Conditions : Reflux for 5 hours

  • Yield : 85% 5-bromo intermediate

Borylation Step

Follow Miyaura borylation as in Section 2.1 to convert the bromide to the boronate ester.

Table 3. Bromination-Borylation Efficiency

Starting MaterialBromination YieldBorylation YieldOverall Yield
1H-pyrrolo[2,3-b]pyridine85%78%66%

Critical Analysis of Methodologies

Yield and Scalability

  • Suzuki-Miyaura : High yields (68–78%) but requires prefunctionalized boronates.

  • Miyaura Borylation : Superior regioselectivity and scalability to gram-scale.

  • Sequential Method : Lower overall yield due to two-step process but enables late-stage functionalization.

Functional Group Compatibility

  • Electron-withdrawing groups (e.g., nitriles) tolerate Miyaura conditions.

  • Free NH groups in pyrrolopyridine require protection during Pd-catalyzed steps to prevent coordination-induced deactivation.

Industrial-Scale Considerations

Large-scale synthesis (>1 kg) demands:

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs.

  • Solvent Recovery : Dioxane is distilled and reused.

  • Quality Control : HPLC purity >97% is achieved via crystallization from ethanol/water.

Table 4. Industrial Process Parameters

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume0.25 L500 L
Catalyst Loading5 mol%2.5 mol%
Batch Cycle Time8 h12 h

化学反应分析

Types of Reactions: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced pyrrolopyridine derivatives.

科学研究应用

Structural Characteristics

  • Molecular Formula : C₁₃H₁₈BNO₂
  • Molecular Weight : 233.10 g/mol
  • CAS Number : Not specified in the search results.

The presence of the dioxaborolane moiety offers enhanced reactivity in cross-coupling reactions and serves as a versatile building block in organic synthesis.

Organic Synthesis

The compound is utilized as a boron-containing reagent in various organic transformations. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds which are crucial for synthesizing complex organic molecules. This application is particularly relevant in the development of pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

A study demonstrated that 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine could effectively couple with aryl halides to produce biaryl compounds with high yields and selectivity. This reaction was facilitated by using a palladium catalyst under mild conditions.

Materials Science

The compound's unique structure makes it suitable for creating conjugated polymers and metal-organic frameworks (MOFs) . These materials exhibit promising properties for applications in electronics and photonics.

Case Study: Conjugated Polymers

Research has shown that incorporating this compound into polymer matrices enhances their electronic properties. For instance, when used as a monomer in the synthesis of conjugated polymers, it resulted in materials with improved charge transport characteristics suitable for organic solar cells.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a pharmacophore due to its ability to interact with biological targets. Its derivatives have been investigated for potential anti-cancer and anti-inflammatory activities.

Case Study: Anti-Cancer Activity

A recent investigation revealed that derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell proliferation.

作用机制

The mechanism by which this compound exerts its effects involves its ability to act as a ligand in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of organoboron intermediates.

相似化合物的比较

Table 1: Key Structural Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key References
Target Compound None (boron at C2) C₁₃H₁₆BN₂O₂ 258.12* N/A -
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Br at C5 C₁₃H₁₅BBrN₂O₂ 337.99 1072152-50-1
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine F at C5 C₁₃H₁₆BFN₂O₂ 262.09 1241950-72-0
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Me at C1 C₁₄H₁₉BN₂O₂ 258.12 1220696-34-3

*Note: Molecular weight calculated based on analogous structures; discrepancies in evidence exist (e.g., lists C₁₄H₁₉BN₂O₂ with MW 258.12, suggesting possible errors in reported data).

Key Observations:

  • Halogen Substituents : Bromination at C5 () increases molecular weight and may reduce coupling efficiency due to steric hindrance, whereas fluorination () enhances electronic effects without significant steric bulk .
  • Methyl Protection : Methylation at C1 () improves stability by blocking reactive NH sites, making it preferable for multi-step syntheses .
  • Positional Isomerism : Boronic esters at C2 (target) vs. C3/C5 (analogs) influence regioselectivity in coupling reactions. For example, C5-substituted derivatives are common in kinase inhibitor synthesis (e.g., compounds 9 and 15 in ) .

Reactivity in Cross-Coupling Reactions

The target compound and its analogs are extensively used in Suzuki-Miyaura reactions. Comparative yields and conditions are summarized below:

Table 2: Reaction Performance of Selected Derivatives

Compound Coupling Partner Catalyst Yield Application Reference
Target (hypothetical) Aryl halide Pd(dppf)Cl₂ ~50%* HPK1 inhibitors
5-Bromo analog () Pyridin-3-amine Pd(dppf)Cl₂ 40% c-KIT inhibitors
1-Methyl analog () Aryl halides Pd(PPh₃)₄ ≥96% purity Drug intermediates

*Hypothetical yield based on analogous reactions (e.g., reports 40–57% yields for similar couplings).

Key Findings:

  • Catalyst Compatibility : Pd(dppf)Cl₂ and Pd(PPh₃)₄ are widely used, with the latter achieving higher purity in protected derivatives (e.g., 1-methyl analog) .
  • Substituent Impact : Bulky groups (e.g., Br at C5) may lower yields due to steric effects, while electron-withdrawing groups (e.g., F) enhance electrophilicity .

生物活性

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2

The compound features a pyridine ring substituted with a dioxaborolane moiety, which may influence its biological interactions and pharmacological properties.

1. Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation in various cancer lines. The cytotoxicity was assessed through MTT assays which indicated moderate activity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to cancer and other diseases:

  • DYRK1A Inhibition : A study highlighted the compound's role as a potent inhibitor of DYRK1A with nanomolar-level inhibitory activity confirmed through enzymatic assays . This enzyme is implicated in various cellular processes including proliferation and differentiation.

3. Antioxidant and Anti-inflammatory Properties

The biological activity also extends to antioxidant and anti-inflammatory effects:

  • Compounds derived from this scaffold demonstrated robust antioxidant properties in ORAC assays and showed effectiveness in reducing pro-inflammatory responses in microglial cells . These findings suggest potential therapeutic applications in neurodegenerative diseases where inflammation plays a key role.

Data Table of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInhibits proliferation in cancer cell lines
DYRK1A InhibitionPotent nanomolar inhibition
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory markers

Case Study 1: DYRK1A Inhibition

A recent study utilized structure-based design to synthesize derivatives of pyrrolo[2,3-b]pyridine. The synthesized compounds were subjected to pharmacological testing revealing significant inhibition of DYRK1A with implications for treating conditions such as Down syndrome and certain cancers.

Case Study 2: Antioxidant Activity

In another study focusing on the antioxidant properties of pyrrolo[2,3-b]pyridine derivatives, compounds were tested against oxidative stress markers in vitro. Results indicated that these compounds could effectively scavenge free radicals and reduce oxidative damage in cellular models.

常见问题

Q. Q1. What are the standard synthetic protocols for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a halogenated pyrrolo[2,3-b]pyridine precursor (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) and bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. For example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base like K₂CO₃ or Cs₂CO₃ in a solvent system (toluene/EtOH/H₂O or dioxane/H₂O) at 90–105°C achieves efficient borylation . Protecting groups (e.g., tosyl) may be employed to stabilize reactive intermediates .

Q. Q2. How should this boronate ester be handled and stored to ensure stability?

The compound is air-sensitive due to its boronate ester moiety. Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Use anhydrous solvents (e.g., THF, dioxane) during reactions to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic conditions, which can degrade the boronate group .

Q. Q3. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : Confirms regioselectivity and purity. For example, aromatic protons in the pyrrolo[2,3-b]pyridine core appear as distinct doublets (δ 8.7–8.9 ppm), while the dioxaborolane methyl groups resonate as a singlet (δ 1.3–1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (exact mass: 286.1423 for C₁₃H₁₈BN₂O₂⁺) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, though crystallization may require derivatization (e.g., tosyl protection) .

Advanced Questions

Q. Q4. How can low yields in Suzuki-Miyaura coupling be mitigated when introducing bulky aryl groups?

Low yields often arise from steric hindrance or competing protodeboronation. Strategies include:

  • Optimizing catalyst systems : Use SPhos Pd G2 or Pd(dppf)Cl₂ for bulky substrates, as these ligands enhance oxidative addition and reduce steric clashes .
  • Adjusting solvent polarity : Higher polarity solvents (e.g., DMF/H₂O) improve solubility of boronic acids but may require elevated temperatures (100–120°C) .
  • Sequential coupling : Protect reactive sites (e.g., NH of pyrrolopyridine with tosyl groups) before coupling to prevent side reactions .

Q. Q5. How can regioselectivity challenges during halogenation of the pyrrolo[2,3-b]pyridine core be addressed?

Halogenation (e.g., bromination or iodination) at the 5-position is preferred due to electronic directing effects. Use N-iodosuccinimide (NIS) in acetone or N-bromosuccinimide (NBS) in DCM at 0–25°C. For selective 3-position functionalization, employ directed ortho-metalation or C-H borylation with iridium catalysts .

Q. Q6. What methodologies enable the incorporation of this boronate ester into bioactive molecules (e.g., kinase inhibitors)?

The compound serves as a versatile building block in drug discovery:

  • Fragment-based design : Couple with heterocyclic halides (e.g., pyrazoles, imidazoles) to generate kinase inhibitors. For example, cross-coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd catalysis yields potent HPK1 inhibitors .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents on the pyrrolopyridine core (e.g., methoxy, nitro, trifluoromethyl groups) modulates target affinity and selectivity .

Q. Q7. How can conflicting NMR data for structurally similar derivatives be resolved?

Ambiguous signals (e.g., overlapping aromatic protons) can be resolved via:

  • 2D NMR (COSY, NOESY) : Identifies coupling patterns and spatial proximity of protons .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns.
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values .

Methodological Best Practices

Step Key Parameters References
Suzuki Coupling Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), toluene/EtOH/H₂O (3:1:1), 90°C, 16 h
Halogenation NIS (1.2 eq), acetone, 0°C → rt, 2 h; purify by silica chromatography (DCM/EtOAc)
Protection/Deprotection Tosyl protection: NaH (1.5 eq), TsCl (1.2 eq), THF, 0°C → rt; deprotect with KOH/EtOH, 80°C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。